molecular formula C15H19NO3 B11857248 5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid CAS No. 64483-79-0

5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid

Cat. No.: B11857248
CAS No.: 64483-79-0
M. Wt: 261.32 g/mol
InChI Key: QQQBAQRGOLXMDL-UHFFFAOYSA-N
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Description

5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of 5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid involves several steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with a suitable amine in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran at low temperatures, followed by heating to room temperature and further to 70°C. The product is then purified by adjusting the pH with hydrochloric acid .

Chemical Reactions Analysis

5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active centers of cell constituents, interfering with normal cell processes. This interaction is facilitated by the presence of functional groups such as the carbonyl and amine groups .

Comparison with Similar Compounds

5-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanoic acid can be compared with other quinoline derivatives such as:

Properties

CAS No.

64483-79-0

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

5-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pentanoic acid

InChI

InChI=1S/C15H19NO3/c1-16-13-8-6-11(4-2-3-5-15(18)19)10-12(13)7-9-14(16)17/h6,8,10H,2-5,7,9H2,1H3,(H,18,19)

InChI Key

QQQBAQRGOLXMDL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)CCCCC(=O)O

Origin of Product

United States

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